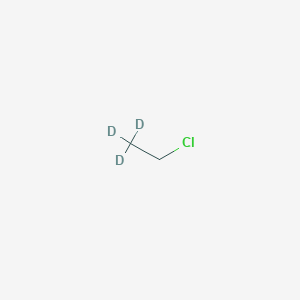
Chloroethane-2,2,2-d3
Descripción general
Descripción
Chloroethane-2,2,2-d3, also known as ethyl chloride-2,2,2-d3, is a deuterated form of chloroethane. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. The compound has the molecular formula CD3CH2Cl and a molecular weight of 67.53 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl group, making it useful in various scientific applications.
Métodos De Preparación
Chloroethane-2,2,2-d3 can be synthesized through several methods. One common synthetic route involves the reaction of deuterated ethanol (ethyl-2,2,2-d3 alcohol) with hydrogen chloride in the presence of zinc (II) chloride as a catalyst . The reaction conditions typically range from 8°C to 130°C. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Chloroethane-2,2,2-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include strong bases for elimination reactions and nucleophiles like hydroxide ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chloroethane-2,2,2-d3 is widely used in scientific research due to its deuterium content. Some applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chemical reactions.
Biology: It serves as a probe in metabolic studies to investigate the pathways and mechanisms of biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of chloroethane-2,2,2-d3 involves its interaction with molecular targets through its deuterium atoms. Deuterium’s higher mass compared to hydrogen affects the vibrational frequencies of chemical bonds, leading to isotope effects that can influence reaction rates and pathways. These effects are crucial in studies involving reaction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Chloroethane-2,2,2-d3 can be compared with other deuterated compounds such as:
Chloromethane-d3: Similar in structure but with one less carbon atom.
Methylamine-d2 deuteriochloride: Contains a deuterated amine group.
Methane-d3-thiol: Contains a deuterated thiol group.
Iodoethane-2,2,2-d3: Similar structure but with iodine instead of chlorine.
This compound is unique due to its specific deuterium substitution pattern, making it particularly useful in studies requiring precise isotope labeling.
Propiedades
IUPAC Name |
2-chloro-1,1,1-trideuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
67.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















